

Discovery and development of Vicriviroc Malate

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Compound of Interest

Compound Name: Vicriviroc Malate

Cat. No.: B1683829

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An in-depth technical guide on the discovery and development of **Vicriviroc Malate** for researchers, scientists, and drug development professionals.

Abstract

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Developed by Schering-Plough, it was identified as a promising candidate for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][3] Vicriviroc functions as an entry inhibitor, allosterically binding to the CCR5 co-receptor and preventing the entry of R5-tropic HIV-1 into host cells.[4][5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of **Vicriviroc Malate**. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes.

Discovery of Vicriviroc

The development of CCR5 antagonists as a therapeutic strategy for HIV-1 was spurred by the observation that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection by R5-tropic HIV-1 strains.[1] The initial lead compound identified by Schering-Plough was SCH-C (SCH 351125), one of the first small-molecule CCR5 antagonists.[1][2] While SCH-C demonstrated effective inhibition of HIV-1 replication, its development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc).[1][7]

This led to a search for alternative compounds with improved antiviral and pharmacokinetic properties.^[1] Vicriviroc was discovered through high-throughput screening and extensive structure-activity relationship (SAR) analysis of a series of piperazine core compounds.^{[1][2]} It exhibited improved antiviral potency and a more favorable safety profile compared to SCH-C, notably a diminished affinity for the human ether a-go-go related gene (hERG) ion channel, suggesting a reduced potential for cardiac effects.^{[2][3][7]}

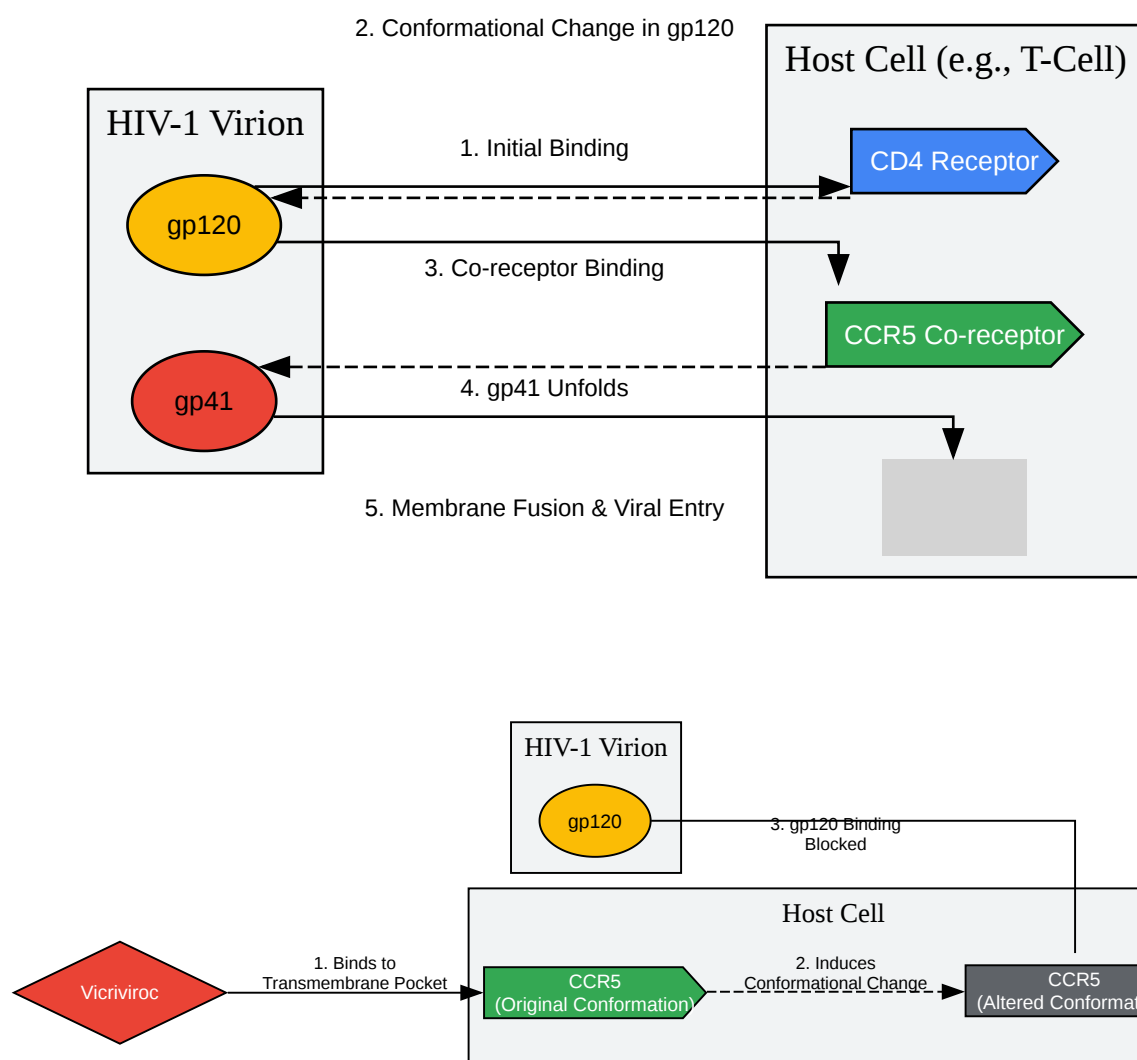
Table 1: Chemical and Physical Properties of Vicriviroc

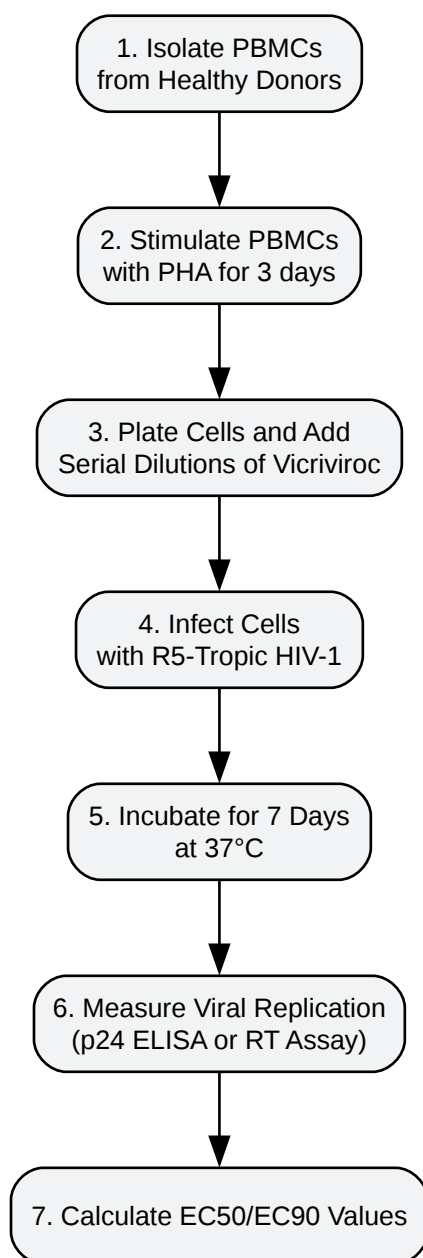
Property	Value	Reference
IUPAC Name	5-((4-((3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl)-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine	^[1]
Other Names	SCH 417690, SCH-D, MK-7690	^{[1][8]}
Chemical Formula	C ₂₈ H ₃₈ F ₃ N ₅ O ₂	^{[1][6]}
Molar Mass	533.629 g/mol	^[1]
CAS Number	306296-47-9 (free base)	^[1]
599179-03-0 (maleate)	^[1]	

Mechanism of Action

HIV-1 entry into a target T-cell or macrophage is a multi-step process. The viral surface glycoprotein gp120 first binds to the primary CD4 receptor on the host cell.^[1] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.^{[1][9]} R5-tropic strains of HIV-1, which are most common, particularly in early-stage infection, utilize the CCR5 co-receptor.^[10] The binding of gp120 to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell.^[1]

Vicriviroc is a noncompetitive, allosteric antagonist of CCR5.[1][4] It does not compete with the natural chemokine ligands for the binding site. Instead, it binds to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4][6] This binding event induces a conformational change in the extracellular loops of CCR5, which prevents the V3 loop of gp120 from interacting with the co-receptor.[11] By blocking this critical interaction, Vicriviroc effectively inhibits the entry of R5-tropic HIV-1 into the cell.[4][5]





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